![molecular formula C17H21NO B2508540 (NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine CAS No. 53519-27-0](/img/structure/B2508540.png)

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

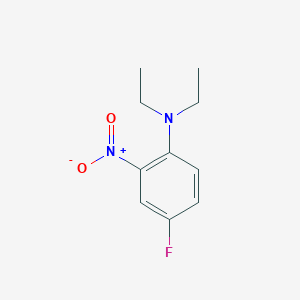

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine, also known as ADHX, is a chemical compound that has been extensively researched for its potential use in various scientific fields. It is a versatile compound that can be synthesized using different methods and has shown promising results in scientific research applications.

Scientific Research Applications

Antimicrobial Activity

Oxime ethers have been evaluated for their antimicrobial properties. Specifically, studies have investigated their effectiveness against important human pathogens such as Candida albicans , Aspergillus fumigatus , Candida glabrata , Candida krusei , and Aspergillus flavus . These investigations provide valuable insights into potential applications in antifungal and antibacterial therapies.

Antidepressant Activity

Certain oxime ether compounds exhibit antidepressant properties. Although not all of them are currently used as drugs, their structures have been studied for their impact on mood regulation. For instance, fluvoxamine , a known antidepressant, contains an oxime moiety. Further research in this area could lead to novel antidepressant agents .

Anticancer Activity

The exploration of oxime ethers extends to anticancer applications. While some compounds are already established as drugs (e.g., oxiconazole ), others with similar structural features have been investigated for their potential anticancer effects. Understanding the mechanisms underlying their activity may contribute to the development of new cancer therapies .

Herbicidal Activity

Oxime ethers have also been studied for their herbicidal properties. These compounds could play a role in weed control and agriculture. Investigating their selectivity, mode of action, and environmental impact is crucial for optimizing their use in herbicides .

Other Biological Activities

Beyond the mentioned fields, oxime ethers may exhibit additional biological activities. Researchers have explored their roles in areas such as antioxidant effects, anti-inflammatory responses, and protection against organophosphorus (OP) poisoning . These diverse applications highlight the versatility of this functional group.

Mechanism of Action

Target of action

Oximes are known for their ability to reactivate the enzyme acetylcholinesterase (AChE), which is crucial for nerve function . They are also known to inhibit various kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and others .

Mode of action

The mode of action of oximes generally involves the reactivation of enzymes or inhibition of kinases. For example, in the case of AChE, oximes can bind to the enzyme and displace organophosphates, thereby reactivating the enzyme .

Biochemical pathways

Oximes can affect various biochemical pathways depending on their specific targets. For instance, by reactivating AChE, they can restore normal nerve function. By inhibiting kinases, they can affect cell signaling pathways .

Pharmacokinetics

The pharmacokinetics of oximes can vary widely depending on their specific structure. Some oximes are known to have good bioavailability and can be administered orally, while others may require intravenous administration .

Result of action

The result of oxime action can range from the alleviation of symptoms of organophosphate poisoning (in the case of AChE reactivation) to potential anticancer effects (in the case of kinase inhibition) .

Action environment

The action of oximes can be influenced by various environmental factors, including pH and the presence of other substances that can react with oximes. For instance, certain conditions have been known to racemize the oxime geometry, leading to the formation of both regioisomers .

properties

IUPAC Name |

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c19-18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14,19H,6-11H2/b18-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEYNINQZNZGGE-FBMGVBCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2508467.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)